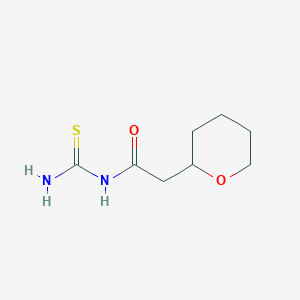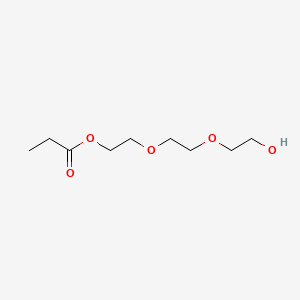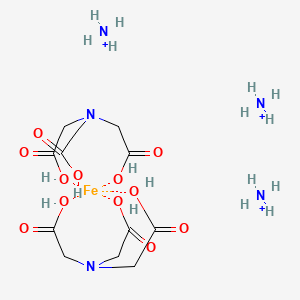
Triammonium bis(N,N-bis(carboxymethyl)glycinato(3-)-N,O,O')ferrate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triammonium bis[N,N-bis(carboxymethyl)glycinato(3-)-N,O,O’]ferrate(3-) is a coordination compound that features iron as the central metal ion This compound is known for its complex structure, where the iron ion is chelated by N,N-bis(carboxymethyl)glycine ligands The presence of ammonium ions helps in stabilizing the overall structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triammonium bis[N,N-bis(carboxymethyl)glycinato(3-)-N,O,O’]ferrate(3-) typically involves the reaction of ferric chloride with N,N-bis(carboxymethyl)glycine in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper formation of the complex. The addition of ammonium hydroxide helps in precipitating the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors where the reactants are mixed and the pH is carefully monitored. The final product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Triammonium bis[N,N-bis(carboxymethyl)glycinato(3-)-N,O,O’]ferrate(3-) can undergo various chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligand substitution reactions can occur, where the N,N-bis(carboxymethyl)glycine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Ligand exchange can be facilitated by using chelating agents or other ligands in an aqueous medium.
Major Products Formed
Oxidation: The major products depend on the specific oxidizing agent used and the reaction conditions.
Substitution: The products will vary based on the ligands introduced during the substitution reaction.
Aplicaciones Científicas De Investigación
Triammonium bis[N,N-bis(carboxymethyl)glycinato(3-)-N,O,O’]ferrate(3-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate redox processes.
Biology: Investigated for its potential role in biological systems, particularly in iron transport and storage.
Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in drug delivery systems.
Industry: Utilized in industrial processes that require iron complexes, such as in the manufacturing of certain polymers or as a stabilizer in chemical formulations.
Mecanismo De Acción
The mechanism of action of Triammonium bis[N,N-bis(carboxymethyl)glycinato(3-)-N,O,O’]ferrate(3-) involves its ability to chelate iron and participate in redox reactions. The N,N-bis(carboxymethyl)glycine ligands provide a stable environment for the iron ion, allowing it to interact with various molecular targets. The pathways involved include electron transfer processes and coordination with other molecules, which can influence biological and chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
Ferric N,N-bis(carboxymethyl)glycinate: Similar in structure but lacks the ammonium ions.
Ferric citrate: Another iron complex with different ligands.
Ferric EDTA: Contains ethylenediaminetetraacetic acid as the chelating agent.
Uniqueness
Triammonium bis[N,N-bis(carboxymethyl)glycinato(3-)-N,O,O’]ferrate(3-) is unique due to the presence of ammonium ions, which enhance its stability and solubility. This makes it particularly useful in applications where stability under various conditions is crucial.
Propiedades
Número CAS |
97171-69-2 |
|---|---|
Fórmula molecular |
C12H30FeN5O12+3 |
Peso molecular |
492.24 g/mol |
Nombre IUPAC |
triazanium;2-[bis(carboxymethyl)amino]acetic acid;iron |
InChI |
InChI=1S/2C6H9NO6.Fe.3H3N/c2*8-4(9)1-7(2-5(10)11)3-6(12)13;;;;/h2*1-3H2,(H,8,9)(H,10,11)(H,12,13);;3*1H3/p+3 |
Clave InChI |
YDAAAHFRGGTWOJ-UHFFFAOYSA-Q |
SMILES canónico |
C(C(=O)O)N(CC(=O)O)CC(=O)O.C(C(=O)O)N(CC(=O)O)CC(=O)O.[NH4+].[NH4+].[NH4+].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


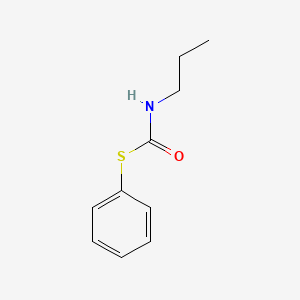
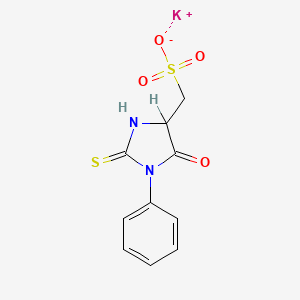
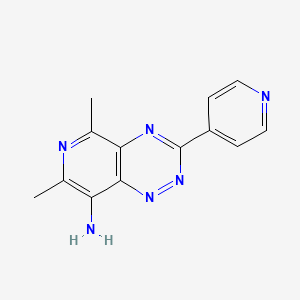
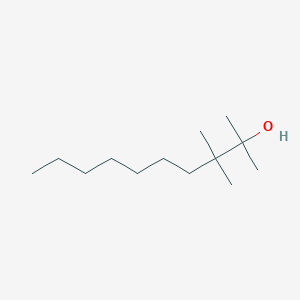

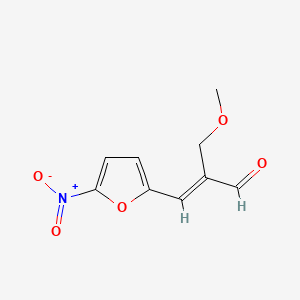
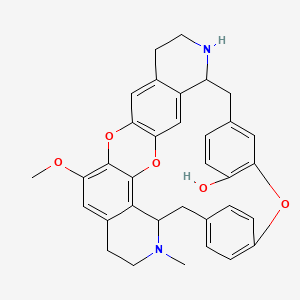

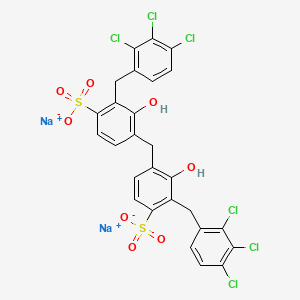
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
